molecular formula C34H50N2O4 B14999530 N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](furan-2-ylmethyl)amino}cyclohexanecarboxamide

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](furan-2-ylmethyl)amino}cyclohexanecarboxamide

Cat. No.: B14999530
M. Wt: 550.8 g/mol
InChI Key: HFOADWMUMCXMTJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a furan ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves multiple stepsCommon reagents used in these reactions include cyclopentanone, furan-2-carbaldehyde, and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Properties

Molecular Formula

C34H50N2O4

Molecular Weight

550.8 g/mol

IUPAC Name

N-cyclopentyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(furan-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H50N2O4/c1-32(2,3)27-21-24(22-28(30(27)38)33(4,5)6)16-17-29(37)36(23-26-15-12-20-40-26)34(18-10-7-11-19-34)31(39)35-25-13-8-9-14-25/h12,15,20-22,25,38H,7-11,13-14,16-19,23H2,1-6H3,(H,35,39)

InChI Key

HFOADWMUMCXMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2=CC=CO2)C3(CCCCC3)C(=O)NC4CCCC4

Origin of Product

United States

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